- Design, synthesis and biological evaluation of small molecular polyphenols as entry inhibitors against H5N1, Bioorganic & Medicinal Chemistry Letters, 2014, 24(12), 2680-2684
Cas no 93-40-3 ((3,4-Dimethoxyphenyl)acetic acid)
(3,4-Dimethoxyphenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxyphenylacetic acid,3,4-Dimethoxyphenylacetic acid, Homoveratric acid
- 4-DiMethoxyphenylacetic acid
- 2-(3,4-DiMethoxyphenyl)acetate
- NSC 2753
- NSC 27897
- Homoveratric Acid
- (3,4-Dimethoxyphenyl)acetic Acid (Homoveratric Acid)
- (3,4-Dimethoxyphenyl) Acetic Acid
- 2-(3,4-dimethoxyphenyl)acetic acid
- 3, 4 -dimethoxy phenylacetonitrile
- 3,4-dimethyloxyphenylacetic acid
- (3,4-Dimethoxyphenyl)acetic Acid
- (3,4-DIMETHOXYPHENYL)ACETIC ACID
- Benzeneacetic acid, 3,4-dimethoxy-
- 3,4-Dimethoxybenzeneacetic acid
- 3,4-Dimethoxyphenyl acetic acid
- Homoveratrumic acid
- (3,4-Dimethoxy-phenyl)-acetic acid
- Acetic acid, (3,4-dimethoxyphenyl)-
- 3,4-Dimethoxyphenylaceticacid
- 3,4-(Dimethoxy)benzeneacetic acid
- YY50GIT3C7
- 2-(3,4-DIMET
- 3,4-Dimethoxybenzeneacetic acid (ACI)
- Acetic acid, (3,4-dimethoxyphenyl)- (6CI, 7CI, 8CI)
- Z56924495
- BRN 1110282
- alpha-(3,4-dimethoxyphenyl)acetic acid
- 3,4-Dimethyloxy phenyl acetic acid
- Acetic acid,4-dimethoxyphenyl)-
- EU-0066571
- DTXSID5059086
- D0640
- 93-40-3
- FT-0612084
- Homoveratric acid, Vetec(TM) reagent grade, 98%
- KUC108679N
- AK-968/41169417
- 3,4-Dimethoxyphenylacetic acid (Homoveratric acid)
- SY006121
- 2-(3,4-DIMETHOXYPHENYL)ETHANOIC ACID
- SCHEMBL153055
- Acetic acid, 3,4-dimethoxyphenyl-
- CS-W020108
- H-3300
- EN300-17388
- NSC2753
- 3,4-(Dimethoxyphenyl) acetic acid
- 3,4-dimethoxyphenyl-acetic acid
- EINECS 202-244-5
- F0902-7631
- CHEBI:86655
- Homoveratrate
- 3,4-Dimethoxyphenylacetic acid, 98%
- AC-15716
- AI3-23354
- BB 0248998
- MFCD00004335
- bmse000682
- 3,4-Dimethoxyphenylacetate
- SR-01000596943-1
- (3,4-Dimethoxyphenyl)acetic Acid(Homoveratric Acid)
- IDI1_030158
- (3,4-Dimethoxyphenyl)acetate
- NSC-27897
- Benzeneacetic acid,4-dimethoxy-
- SR-01000596943
- AKOS000119394
- NSC-2753
- NSC27897
- 2-(3,4-dimethoxyphenyl)aceticacid
- BS-4085
- homovaretic acid
- s3961
- NS00015120
- 3,4-Dimethoxybenzeneacetate
- HY-Y0771
- Q10395556
- ChemDiv3_014360
- HMS1513M16
- UNII-YY50GIT3C7
- AM20060235
- KSC-11-262-2
- 3,4-dimethoxy-phenylacetic acid
- CCG-266554
- InChI=1/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12
- (3,?4-?Dimethoxyphenyl)?acetic Acid(Homoveratric Acid)
- 3, 4 - Dimethoxy phenyl acetic acid
- 1000517-77-0
- 2-(3,4-Dimethoxyphenyl)acetate; 2-(3,4-Dimethoxyphenyl)acetic Acid; 3,4-Dimethoxybenzeneacetic Acid; NSC 2753; NSC 27897;
- STK299264
- 4,5-Dimethoxy-1,2-benzenacetic Acid
- (3,4-Dimethoxyphenyl)acetic acid
-
- MDL: MFCD00004335
- Inchi: 1S/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12)
- InChI Key: WUAXWQRULBZETB-UHFFFAOYSA-N
- SMILES: O=C(CC1C=C(OC)C(OC)=CC=1)O
- BRN: 1110282
Computed Properties
- Exact Mass: 196.07400
- Monoisotopic Mass: 196.073559
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 55.8
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: The product containing a molecule of crystal water is needle crystal. Precipitated from benzene or petroleum ether is anhydrous.
- Density: 1.2166 (rough estimate)
- Melting Point: 96-98 °C (lit.)
- Boiling Point: 293.08°C (rough estimate)
- Flash Point: 130.2℃
- Refractive Index: 1.5430 (estimate)
- Water Partition Coefficient: dissolution
- PSA: 55.76000
- LogP: 1.33090
- Solubility: Soluble in water, ethanol and diethyl ether.
- FEMA: 2768
(3,4-Dimethoxyphenyl)acetic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37
- Safety Instruction: S22-S24/25
- RTECS:AH0675000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(3,4-Dimethoxyphenyl)acetic acid Customs Data
- HS CODE:29189090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(3,4-Dimethoxyphenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D135909-25G |
(3,4-Dimethoxyphenyl)acetic acid |
93-40-3 | 25g |
¥320.95 | 2023-11-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D135909-100G |
(3,4-Dimethoxyphenyl)acetic acid |
93-40-3 | 100g |
¥1265.7 | 2023-11-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900777-25G |
(3,4-Dimethoxyphenyl)acetic acid |
93-40-3 | Vetec | 25G |
115.23 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900777-100G |
(3,4-Dimethoxyphenyl)acetic acid |
93-40-3 | Vetec | 100G |
299.48 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806941-500g |
3,4-Dimethoxyphenylacetic acid |
93-40-3 | 98% | 500g |
¥763.00 | 2022-01-11 | |
| Fluorochem | 049630-25g |
3,4-Dimethoxy-phenyl)-acetic acid |
93-40-3 | 97% | 25g |
£10.00 | 2022-03-01 | |
| Fluorochem | 049630-100g |
3,4-Dimethoxy-phenyl)-acetic acid |
93-40-3 | 97% | 100g |
£22.00 | 2022-03-01 | |
| TRC | H669520-2.5g |
(3,4-Dimethoxyphenyl)acetic Acid(Homoveratric Acid) |
93-40-3 | 2.5g |
$ 63.00 | 2023-09-07 | ||
| TRC | H669520-25g |
(3,4-Dimethoxyphenyl)acetic Acid(Homoveratric Acid) |
93-40-3 | 25g |
$ 74.00 | 2023-09-07 | ||
| TRC | H669520-100g |
(3,4-Dimethoxyphenyl)acetic Acid(Homoveratric Acid) |
93-40-3 | 100g |
$ 92.00 | 2023-09-07 |
(3,4-Dimethoxyphenyl)acetic acid Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 2
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
- Synthesis of 3,4-dimethoxyphenylacetic acid, Guangzhou Huagong, 2009, 37(1), 39-41
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water
- Carboxylation of Benzylic and Aliphatic C-H Bonds with CO2 Induced by Light/Ketone/Nickel, Journal of the American Chemical Society, 2019, 141(50), 19611-19615
Production Method 5
Production Method 6
1.2 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C
1.3 Solvents: Acetonitrile ; reflux
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ; reflux
- Novel hybrids from lamellarin D and combretastatin A4 as cytotoxic agents, European Journal of Medicinal Chemistry, 2010, 45(1), 11-18
Production Method 7
Production Method 8
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C → 100 °C; 5 h, 100 °C
- 3-Arylcoumarin inhibits vascular calcification by inhibiting the generation of AGEs and anti-oxidative stress, Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 2147-2157
Production Method 9
- Biocatalytic synthesis of (R)-(-)-mandelic acid from racemic mandelonitrile by cetyltrimethylammonium bromide-permeabilized cells of Alcaligenes faecalis ECU0401, Journal of Industrial Microbiology & Biotechnology, 2010, 37(7), 741-750
Production Method 10
- Montmorillonite clay: a novel reagent for the chemoselective hydrolysis of t-butyl esters, Synlett, 2002, (5), 826-828
Production Method 11
- Aromatic hydroxyalkylation. Condensation of chloral with veratrole, Bulletin de la Societe Chimique de France, 1954, 932, 932-4
Production Method 12
Production Method 13
- 2-(Trimethylsilyl)-1,3-dithiane 1-oxide as a convenient reagent for the transformation of aldehydes and ketones into homologous carboxylic acids, Synthesis, 2010, (15), 2616-2620
Production Method 14
Production Method 15
Production Method 16
1.2 Reagents: Potassium hydroxide ; 2 h, rt → 180 °C; 4 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
- An alternative process for preparation of 3,4-dimethoxyphenylacetic acid, Zhongguo Yiyao Gongye Zazhi, 2010, 41(10), 730-731
Production Method 17
Production Method 18
- Method for synthesizing carboxylic acid or ketone compounds from alcohol or aldehyde using oxygen or oxygen in air as oxidant, World Intellectual Property Organization, , ,
Production Method 19
- Homoveratric acid (3,4-dimethoxyphenylacetic acid), Organic Syntheses, 1935, , 31-4
(3,4-Dimethoxyphenyl)acetic acid Raw materials
- ethyl 2-chloro-2-oxo-acetate
- 2-(3,4-dimethoxyphenyl)acetonitrile
- Veratraldehyde
- 3,4-Dimethoxytoluene
- (4Z)-4-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- 2-(3,4-Dimethoxyphenyl)-2-hydroxyacetic acid
- Methyl homoveratrate
- (4Z)-4-(3,4-dimethoxyphenyl)methylidene-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
- 2-(3,4-Dimethoxyphenyl)ethanol
- Veratrole
- 3',4'-Dimethoxyacetophenone
- 1,2-dimethoxy-4-(2-nitroethyl)benzene
- 1,3-Dithiane, 2-[(3,4-dimethoxyphenyl)methylene]-, 1-oxide
- 2-acetamidoacetic acid
(3,4-Dimethoxyphenyl)acetic acid Preparation Products
(3,4-Dimethoxyphenyl)acetic acid Suppliers
(3,4-Dimethoxyphenyl)acetic acid Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Methoxybenzenes Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on (3,4-Dimethoxyphenyl)acetic acid
Introduction to (3,4-Dimethoxyphenyl)acetic Acid (CAS No. 93-40-3)
(3,4-Dimethoxyphenyl)acetic acid, with the chemical formula C9H10O3, is a versatile organic compound widely recognized for its significant applications in the field of pharmaceuticals and chemical research. Its CAS number, CAS No. 93-40-3, serves as a unique identifier, facilitating precise referencing in scientific literature and industrial applications. This compound, characterized by its dimethoxyphenyl moiety and acetic acid side chain, has garnered considerable attention due to its structural and functional properties.
The< strong>(3,4-Dimethoxyphenyl)acetic acid molecule exhibits a phenolic structure, which is a key feature contributing to its reactivity and biological activity. The presence of two methoxy groups at the 3rd and 4th positions of the benzene ring enhances its solubility in polar solvents and influences its interaction with biological targets. This feature makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
In recent years, research has highlighted the potential of< strong>(3,4-Dimethoxyphenyl)acetic acid as a precursor in the development of novel therapeutic agents. Its structural framework is conducive to modifications that can tailor its pharmacokinetic and pharmacodynamic properties. For instance, derivatives of this compound have been explored for their anti-inflammatory, analgesic, and antioxidant effects. The dimethoxyphenyl group, in particular, has been shown to modulate enzyme activities such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways.
One of the most compelling aspects of< strong>(3,4-Dimethoxyphenyl)acetic acid is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating the< strong>(3,4-Dimethoxyphenyl)acetic acid scaffold into kinase inhibitors, researchers aim to develop more selective and potent drugs. Recent studies have demonstrated that compounds derived from this molecule can inhibit specific kinases while minimizing side effects on other enzymes.
The pharmaceutical industry has also leveraged< strong>(3,4-Dimethoxyphenyl)acetic acid in the development of central nervous system (CNS) drugs. The ability of this compound to cross the blood-brain barrier has been exploited in the design of neuroactive agents. For example, derivatives of< strong>(3,4-Dimethoxyphenyl)acetic acid have shown promise in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems.
Beyond pharmaceutical applications, CAS No. 93-40-3 refers to a compound that finds utility in agrochemicals and specialty chemicals. Its derivatives have been investigated for their potential as plant growth regulators and pest control agents. The structural versatility of< strong>(3,4-Dimethoxyphenyl)acetic acid allows for modifications that can enhance its efficacy as an agrochemical while maintaining environmental safety.
The synthesis of< strong>(3,4-Dimethoxyphenyl)acetic acid typically involves aromatic substitution reactions followed by carboxylation processes. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers and manufacturers have access to high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the efficient construction of complex derivatives.
In conclusion, (3,4-Dimethoxyphenyl)acetic acid, identified by CAS No. 93-40-3, is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it an invaluable building block for pharmaceuticals, agrochemicals, and specialty chemicals. Ongoing research continues to uncover new possibilities for this compound, underscoring its importance in modern chemical science.
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